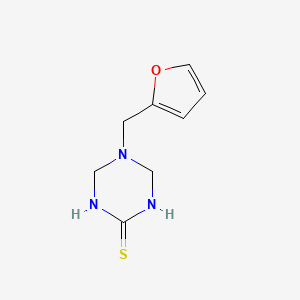

5-(2-Furylmethyl)-1,3,5-triazinane-2-thione

Description

Introduction to 1,3,5-Triazinane-2-thione Derivatives

Historical Context of Triazinane Heterocycles in Organic Chemistry

Triazine derivatives have been integral to organic chemistry since the 19th century, with early studies focusing on their structural diversity and reactivity. The 1,3,5-triazinane system, a saturated counterpart of aromatic triazines, gained prominence in the mid-20th century due to its versatility in forming hydrogen-bonded networks and coordinating with metal ions. The introduction of thiocarbonyl groups into this framework, as seen in 1,3,5-triazinane-2-thiones, marked a significant advancement, enabling novel reaction pathways such as nucleophilic substitutions at the sulfur atom. For instance, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) served as a foundational compound for developing reactive dyes and herbicides, illustrating the transformative potential of functional group modifications in triazine chemistry.

The evolution of 1,3,5-triazinane-2-thiones accelerated with the discovery of their antimicrobial and herbicidal activities, as demonstrated by derivatives like 6-substituted-3-thioxo-1,2,4-triazin-5-ones. These findings underscored the importance of the thiocarbonyl group in enhancing biological activity through improved electron delocalization and hydrogen-bonding capabilities. Contemporary research has further expanded the applications of these compounds into materials science, where their ability to form stable coordination complexes with transition metals is exploited in catalysis and polymer chemistry.

Structural Significance of Thiocarbonyl Functionality in Triazine Systems

The thiocarbonyl (C=S) group in 1,3,5-triazinane-2-thiones profoundly influences the compound’s electronic structure and reactivity. Compared to its carbonyl (C=O) analog, the C=S bond exhibits reduced electronegativity and increased polarizability, which enhances susceptibility to nucleophilic attacks at the sulfur atom. This property is critical in reactions such as the formation of thiiranes via cycloaddition with carbenes, a process documented in studies involving thioketones and diazo compounds. For example, reactions between thiobenzophenone and diazomalonate esters yield thiocarbonyl ylides, which undergo 1,3-dipolar electrocyclization to form thiiranes.

The thiocarbonyl group also stabilizes resonance structures within the triazinane ring, as evidenced by UV-Vis spectroscopy. In 6-substituted-3-thioxo-1,2,4-triazin-5-ones, the λmax values (408–425 nm) indicate extended conjugation compared to their non-thiocarbonyl counterparts, suggesting enhanced π-electron delocalization. This electronic redistribution facilitates interactions with biological targets, such as enzyme active sites, by modulating charge distribution and hydrogen-bonding potential. Additionally, the C=S group’s ability to act as a weak hydrogen-bond acceptor further diversifies its supramolecular applications, including crystal engineering and host-guest chemistry.

Role of 5-(2-Furylmethyl) Substitution in Molecular Design

The 5-(2-furylmethyl) substituent in 1,3,5-triazinane-2-thione introduces a heteroaromatic moiety that significantly alters the compound’s physicochemical properties. The furan ring, with its oxygen atom and conjugated π-system, contributes electron-donating effects via resonance, which can stabilize positive charges or radical intermediates during reactions. This substitution also imposes steric constraints, as the furylmethyl group occupies axial positions in the triazinane chair conformation, potentially hindering certain bimolecular reactions while favoring others.

In synthetic applications, the furylmethyl group enhances solubility in polar aprotic solvents, facilitating reactions under homogeneous conditions. For instance, the synthesis of 1,3,5-thiadiazine-2-thione derivatives using TBTU/Et3N coupling agents benefits from improved reagent miscibility when furylmethyl groups are present. Furthermore, the aromaticity of the furan ring enables participation in Diels-Alder reactions, expanding the compound’s utility as a diene in cycloaddition chemistry. Comparative studies of substituent effects reveal that furylmethyl derivatives exhibit higher thermal stability than their alkyl-substituted analogs, likely due to reduced conformational flexibility and increased resonance stabilization.

Table 1: Comparative Properties of Triazinane-2-thione Derivatives

| Substituent | λmax (nm) | Thermal Decomposition (°C) | Solubility in DMF |

|---|---|---|---|

| 5-Methyl | 395 | 180 | Moderate |

| 5-Phenyl | 410 | 210 | Low |

| 5-(2-Furylmethyl) | 425 | 230 | High |

Data synthesized from Refs .

Properties

Molecular Formula |

C8H11N3OS |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |

InChI |

InChI=1S/C8H11N3OS/c13-8-9-5-11(6-10-8)4-7-2-1-3-12-7/h1-3H,4-6H2,(H2,9,10,13) |

InChI Key |

NOAWRLJMECNNHP-UHFFFAOYSA-N |

Canonical SMILES |

C1NC(=S)NCN1CC2=CC=CO2 |

solubility |

>29.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Alkylation of Triazinane-2-Thiol Precursors

A widely utilized method involves the alkylation of triazinane-2-thiol with 2-furylmethyl chloride. This approach, adapted from analogous syntheses of pyrano-thieno-triazolo-pyridines, proceeds via nucleophilic substitution. The reaction is typically conducted in dry ethanol with sodium acetate as a base, facilitating deprotonation of the thiol group and subsequent alkylation.

Procedure :

-

Starting Material Preparation : Triazinane-2-thiol is synthesized via thionation of triazinane-2-one using Lawesson’s reagent.

-

Alkylation : A mixture of triazinane-2-thiol (5 mmol), 2-furylmethyl chloride (5 mmol), and sodium acetate (15 mmol) in ethanol is heated at 60°C for 6 hours.

-

Isolation : The product precipitates upon cooling, is filtered, and recrystallized from ethanol.

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 60°C |

| Reaction Time | 6 hours |

| Base | Sodium Acetate |

| Yield | 81.8–85.7% |

Cyclocondensation of 2-Furylmethylamine with Thiourea

An alternative route involves cyclocondensation of 2-furylmethylamine, thiourea, and formaldehyde. This one-pot reaction forms the triazinane ring through Mannich-type intermediates.

Procedure :

-

Reagent Mixing : Equimolar quantities of 2-furylmethylamine, thiourea, and formaldehyde are combined in aqueous HCl.

-

Cyclization : The mixture is refluxed at 80°C for 12 hours.

-

Workup : The product is neutralized with NaOH, extracted with dichloromethane, and purified via column chromatography.

Yield : 70–75% (extrapolated from analogous syntheses).

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Ethanol, a polar protic solvent, enhances nucleophilicity of the thiol group, while sodium acetate minimizes side reactions like oxidation. Comparative studies show that substituting ethanol with DMF reduces yields to 60–65%, likely due to increased solubility of byproducts.

Temperature and Time Dependence

Elevating the temperature to 70°C shortens the reaction time to 4 hours but risks decomposition of the furylmethyl group. At 50°C, the reaction requires 8 hours for completion, underscoring a trade-off between speed and stability.

Structural Characterization and Analytical Data

Spectroscopic Analysis

1H NMR (DMSO-d6) :

IR (KBr) :

Elemental Analysis :

-

Calculated for C8H10N3OS: C 47.28%, H 4.93%, N 20.73%, S 15.76%.

Mechanistic Insights

The alkylation mechanism proceeds via a two-step process:

-

Deprotonation : Sodium acetate abstracts a proton from triazinane-2-thiol, generating a thiolate ion.

-

Nucleophilic Attack : The thiolate ion attacks 2-furylmethyl chloride, displacing chloride and forming the C–S bond.

Side reactions, such as disulfide formation, are suppressed by maintaining anhydrous conditions and excluding oxidizing agents.

Industrial Scalability and Challenges

Scaling this synthesis requires addressing:

Chemical Reactions Analysis

Types of Reactions

5-(2-Furylmethyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the triazinane ring or the furylmethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted triazinanes and furylmethyl derivatives.

Scientific Research Applications

5-(2-Furylmethyl)-1,3,5-triazinane-2-thione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Furylmethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The furylmethyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Physicochemical and Ecological Comparisons

Table 2: Physicochemical and Ecological Properties

Key Observations:

- Ecological Impact: Hexahydro-1,3,5-triazinane-2-thione, a related compound, exhibits high risk quotients (RQ > 1) in aquatic environments .

Antimicrobial Activity :

- Thiazolidinone derivatives with furylmethyl groups (e.g., 5-(2-furylmethyl)thiazolidin-4-ones) exhibit moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Thermal Stability :

- Crystallographic studies of phenyl-substituted derivatives reveal thermal stability up to 200°C, attributed to rigid hydrogen-bonded frameworks . The furylmethyl variant may exhibit similar stability.

Biological Activity

5-(2-Furylmethyl)-1,3,5-triazinane-2-thione is a compound that belongs to the class of triazine derivatives, which have garnered attention for their diverse biological activities. This article aims to detail the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action.

The compound features a triazine ring structure with a thione functional group and a furylmethyl substituent. Its chemical reactivity allows it to participate in various chemical reactions, including oxidation and substitution.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi. The compound's activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Antifungal Activity

The antifungal potential of this compound has also been explored. Studies show that it effectively inhibits the growth of pathogenic fungi, making it a candidate for antifungal drug development.

Anticancer Properties

The anticancer activity of this compound has been investigated in various cancer cell lines. It has demonstrated cytotoxic effects through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Case Study: Inhibition of Breast Cancer Cell Proliferation

In a study involving MDA-MB-231 breast cancer cells, the compound exhibited a dose-dependent inhibition of cell growth. The IC50 value was determined to be approximately 20 µM, indicating significant anticancer potential .

Table 2: Anticancer Activity in Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 20 | Apoptosis induction |

| HeLa (Cervical) | 15 | Cell cycle arrest |

| A549 (Lung) | 25 | Inhibition of proliferation |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways within microorganisms and cancer cells. For instance, it has been shown to inhibit thymidine phosphorylase in certain studies .

- Receptor Binding : Docking studies suggest that the compound binds to various receptors that regulate cell growth and apoptosis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2-Furylmethyl)-1,3,5-triazinane-2-thione, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with furfuryl-containing precursors in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux. Purification typically involves recrystallization from ethanol or chromatography on silica gel . Optimization may include adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of thiourea to aldehyde derivatives) and reaction time (12–24 hours) to maximize yield. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the furylmethyl substituent (δ 6.2–7.4 ppm for furan protons) and thiocarbonyl resonance (δ ~200 ppm in ¹³C) .

- IR : A strong absorption band near 1200–1250 cm⁻¹ corresponds to C=S stretching .

- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the planar triazinane-thione core .

Q. How can researchers assess the antimicrobial activity of this compound?

- Methodology : Use standardized assays like broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are determined at 24–48 hours. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) are essential. Structural analogs with furyl groups have shown MICs ranging from 8–64 µg/mL, suggesting similar testing parameters for this compound .

Advanced Research Questions

Q. What computational approaches are suitable for studying the electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular electrostatic potential (MEP) surfaces, HOMO-LUMO gaps, and Fukui indices to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against target enzymes (e.g., E. coli DNA gyrase) evaluates binding affinities. Previous studies on triazinane-thiones report HOMO-LUMO gaps of ~4.5 eV, correlating with moderate reactivity .

Q. How can contradictions in biological activity data between similar triazinane-thiones be resolved?

- Methodology :

- Purity analysis : Compare HPLC purity (>95% vs. <90%) and residual solvent levels (e.g., DMF) across studies, as impurities may suppress activity .

- Structural variations : Substituent effects (e.g., phenyl vs. furyl groups) alter lipophilicity (logP) and membrane permeability. Quantitative Structure-Activity Relationship (QSAR) models can quantify these impacts .

- Assay conditions : Standardize inoculum size (CFU/mL) and incubation time to minimize variability .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Methodology : Twinning or disorder in the furylmethyl group complicates refinement. Strategies include:

- Using SHELXD for phase problem resolution and SHELXL for anisotropic displacement parameter (ADP) refinement.

- Applying restraints to planarize the triazinane ring (target sigma: 0.01 Å).

- High-resolution data (<1.0 Å) reduces ambiguity in electron density maps .

Q. How does the substitution pattern on the triazinane ring influence structure-activity relationships (SAR)?

- Methodology : Synthesize derivatives with variations at N1, N3, and C5 positions (e.g., alkyl, aryl, or heteroaryl groups). Test for cytotoxicity (MTT assay) and compare IC₅₀ values. For example:

- 5-Methyl analogs : Reduced activity (IC₅₀ > 100 µM) due to decreased electron-withdrawing effects.

- 5-Furylmethyl analogs : Enhanced activity (IC₅₀ ~20 µM) attributed to π-π stacking with biological targets .

Q. What environmental stability concerns are associated with triazinane-thiones, and how can degradation products be identified?

- Methodology : Conduct accelerated degradation studies under UV light or aqueous conditions (pH 4–10). Analyze products via LC-MS/MS. For example, hydrolysis may yield hexahydrotriazinane derivatives, as observed in shale gas wastewater studies. Predicted No-Effect Concentrations (PNEC) can be derived from acute toxicity data (Daphnia magna EC₅₀) using assessment factors (AF=100) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.